molecular formula C22H22N6O6S B12710992 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate CAS No. 84000-83-9

1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate

Cat. No.: B12710992
CAS No.: 84000-83-9
M. Wt: 498.5 g/mol
InChI Key: IEVXLBLIHLMRBX-UHFFFAOYSA-M
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Description

1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is a complex organic compound with the molecular formula C22H22N6O6S. It is known for its unique structure, which includes a pyridinium ring, azo group, and nitrophenyl group. This compound is often used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate typically involves multiple steps. The initial step often includes the formation of the azo compound through a diazotization reaction, followed by coupling with an appropriate aromatic amine. The final step involves the quaternization of the pyridine ring with an alkylating agent, followed by the addition of hydrogen sulphate to form the desired salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is utilized in various fields:

Mechanism of Action

The mechanism of action of 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can interact with biological molecules. The pyridinium ring can participate in ionic interactions, affecting cellular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium chloride
  • 1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium bromide

Uniqueness

1-(2-((4-((2-Cyano-4-nitrophenyl)azo)phenyl)ethylamino)ethyl)pyridinium hydrogen sulphate is unique due to its specific counterion (hydrogen sulphate), which can influence its solubility, reactivity, and interaction with other molecules .

Properties

CAS No.

84000-83-9

Molecular Formula

C22H22N6O6S

Molecular Weight

498.5 g/mol

IUPAC Name

2-[[4-[ethyl(2-pyridin-1-ium-1-ylethyl)amino]phenyl]diazenyl]-5-nitrobenzonitrile;hydrogen sulfate

InChI

InChI=1S/C22H21N6O2.H2O4S/c1-2-27(15-14-26-12-4-3-5-13-26)20-8-6-19(7-9-20)24-25-22-11-10-21(28(29)30)16-18(22)17-23;1-5(2,3)4/h3-13,16H,2,14-15H2,1H3;(H2,1,2,3,4)/q+1;/p-1

InChI Key

IEVXLBLIHLMRBX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+]1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=C(C=C(C=C3)[N+](=O)[O-])C#N.OS(=O)(=O)[O-]

Origin of Product

United States

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